1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-16-5-7-18(8-6-16)23-11-9-22(10-12-23)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKLEAGWOZFPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperazine core substituted with a 4-methylcyclohexyl group and a 2,4,5-trimethoxyphenyl moiety. This structural configuration is significant for its biological interactions.
This compound exhibits several mechanisms of action:
- Receptor Interaction : The compound acts as a ligand for various receptors, potentially influencing neurotransmitter systems.
- Cerebral Vasodilation : Research indicates that the compound may promote cerebral blood flow by acting as a vasodilator, which could be beneficial in ischemic conditions.
- Metabolic Modulation : Similar compounds have been shown to optimize cardiac metabolism by shifting energy substrates from fatty acids to glucose, which is advantageous under ischemic conditions.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Vasodilation | Enhances blood flow in cerebral tissues. |
| Neuroprotective Effects | May protect against neuronal damage during ischemic events. |
| Metabolic Shifts | Promotes glucose oxidation over fatty acid oxidation in cardiac tissues. |
Case Studies and Research Findings
- Vasodilatory Effects : A study demonstrated that compounds with similar structures exhibited significant vasodilatory effects in animal models. The potency was correlated with the number of methoxy groups present on the aromatic ring.
- Neuroprotection : Another investigation highlighted that related piperazine derivatives provided neuroprotection in ischemic rat models by reducing oxidative stress and improving mitochondrial function.
- Cardiac Metabolism : A review noted that trimethoxy-substituted piperazines could effectively enhance cardiac efficiency during ischemia by optimizing energy substrate utilization.
Scientific Research Applications
Chemical Properties and Structure
The compound can be classified under piperazine derivatives, which are known for their diverse biological activities. Its structure includes a piperazine ring substituted with a 4-methylcyclohexyl group and a trimethoxyphenylmethyl moiety. This unique combination contributes to its potential therapeutic effects.
Antidepressant Activity
Research has indicated that derivatives of piperazine exhibit significant antidepressant properties. A study demonstrated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), potentially offering an alternative treatment for depression with fewer side effects compared to traditional SSRIs .
Antipsychotic Effects
Another area of interest is the compound's potential as an antipsychotic agent. Studies have shown that piperazine derivatives can modulate dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. The specific substitution patterns on the piperazine ring may enhance its efficacy and reduce adverse effects .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trimethoxyphenyl group is believed to contribute to antioxidant activity, protecting neuronal cells from oxidative stress .
Case Studies
Synthesis and Derivative Development
The synthesis of 1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves several steps including the formation of the piperazine core followed by selective substitutions. Researchers are continuously exploring derivatives to enhance potency and selectivity for specific receptors, aiming to optimize therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives exhibit diverse biological activities influenced by their substituents. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substitution-Driven Activity: The 2,4,5-trimethoxybenzyl group (target compound) is distinct from the 3,4,5-trimethoxybenzyl group in . This positional isomerism may influence receptor binding, as seen in antiviral activity differences .
Biological Activity Trends :
- Antiviral Activity : The 3,4,5-trimethoxybenzyl group in is critical for anti-SARS-CoV-2 activity, suggesting the target compound’s 2,4,5-substitution may offer alternative binding modes .
- CNS Activity : Flunarizine () and meclizine () demonstrate that bulky N1 substituents (e.g., bis(4-fluorophenyl)methyl) are favorable for calcium channel blockade or antihistamine effects. The target compound’s 4-methylcyclohexyl group may similarly modulate ion channels or receptors .
Metabolic Stability :
- Compounds with halogenated substituents (e.g., bromine in ) show slower metabolic degradation due to reduced cytochrome P450 susceptibility. The target compound lacks halogens, suggesting faster clearance compared to brominated analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 4-methylcyclohexyl-containing analogs (e.g., reductive amination or Suzuki coupling, as in and ). Yields for such derivatives range from 45–68% in similar piperazine syntheses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core can be functionalized by introducing substituents like the 4-methylcyclohexyl group via alkylation. The trimethoxyphenylmethyl group may be attached using a Buchwald-Hartwig coupling or reductive amination.
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Use anhydrous conditions for moisture-sensitive steps .
- Analytical Validation : Confirm intermediate structures via -NMR and LC-MS (e.g., Ascentis® Express C18 column, 15 cm × 4.6 mm I.D., 2.7 µm particle size) .
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
- Methodology :
- Purity : Use HPLC with UV detection (e.g., 254 nm) and compare retention times against standards.
- Stability : Conduct accelerated degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodology :
- Substituent Modification : Replace the 2,4,5-trimethoxyphenyl group with halogenated or hydroxylated analogs (e.g., 4-chlorophenyl, 4-hydroxyphenyl) to assess electronic effects on bioactivity .
- Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
Q. How can contradictory data on biological activity be resolved?
- Methodology :
- Reproducibility Checks : Validate assay protocols across multiple labs.
- Meta-Analysis : Compare data from similar compounds (e.g., 1-(4-nitrophenyl)piperazine derivatives) to identify trends.
- Mechanistic Studies : Use molecular docking or cryo-EM to confirm binding modes .
- Example : Discrepancies in antimicrobial activity of piperazine analogs were resolved by standardizing bacterial strain selection and inoculum size .
Q. What computational tools are suitable for predicting metabolic pathways of this compound?
- Methodology :
- In Silico Tools : Use PISTACHIO, REAXYS, or ACD/Labs to predict Phase I/II metabolism (e.g., oxidation of the methylcyclohexyl group).
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
- Data Table :
| Metabolic Pathway | Predicted Site | Software Used |
|---|---|---|
| Oxidation | 4-Methylcyclohexyl | PISTACHIO |
| Glucuronidation | Trimethoxyphenyl | ACD/Labs |
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating neuropharmacological effects?
- Methodology :
- Cell Lines : Use SH-SY5Y (neuroblastoma) or HEK-293 cells transfected with target receptors.
- Functional Assays : Measure cAMP levels or calcium flux via fluorescent probes.
- Case Study : 1-(4-Chlorophenyl)piperazine derivatives demonstrated dose-dependent cAMP modulation in HEK-293 cells .
Q. How can solubility challenges be addressed in pharmacokinetic studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
